molecular formula C23H22N4O2 B2522299 N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251638-87-5

N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No. B2522299
M. Wt: 386.455
InChI Key: HRCZXJARPLIVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide" is a heterocyclic compound that is likely to possess a complex structure with multiple rings, including a pyrrolopyrimidine core, which is a fused bicyclic structure consisting of pyrrole and pyrimidine rings. This structure suggests potential biological activity, possibly interacting with various biological receptors due to the presence of multiple functional groups.

Synthesis Analysis

Although the specific synthesis of "N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide" is not detailed in the provided papers, similar heterocyclic compounds have been synthesized and characterized. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involved the exploration of substituents at the 3-position, which could be analogous to the synthesis of the compound . The synthesis process likely involves multiple steps, including the formation of the heterocyclic core followed by functionalization with the appropriate substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using various spectroscopic and structural determination methods. For example, a structurally similar compound was characterized by FT-IR, NMR, and single-crystal X-ray diffraction methods . The compound crystallized in the monoclinic space group, and its molecular geometry was optimized using density functional theory (DFT). Such analysis provides detailed information on bond lengths, angles, and the overall 3D conformation of the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of such heterocyclic compounds is influenced by the presence of various functional groups and the inherent stability of the heterocyclic core. The compound may undergo reactions typical for acetamides, such as hydrolysis, as well as reactions involving the heterocyclic moiety, including electrophilic and nucleophilic substitutions. The phenyl rings may also participate in reactions, such as Suzuki coupling or halogenation, depending on the reaction conditions and the presence of catalytic species.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like "N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide" can be inferred from related studies. These properties include solubility, melting point, and stability, which are important for the compound's application in biological systems. Chemical properties such as pKa, logP, and reactivity towards other chemical agents are also critical. Theoretical calculations, such as those performed for the molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, provide insights into the electronic characteristics of the molecule, which are relevant for its potential use in medicinal chemistry and materials science .

Scientific Research Applications

Antitumor and Antifolate Agents

Compounds with structures similar to N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide have been investigated for their potential as antitumor agents and inhibitors of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical for DNA synthesis and repair, making them targets for cancer chemotherapy. For example, classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates have been designed as dual inhibitors of DHFR and TS, showing significant antitumor activities in preclinical models (Gangjee et al., 2006).

Antibacterial and Antifungal Activities

Some novel heterocyclic compounds incorporating sulfamido moiety, similar to the structure of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Nunna et al., 2014).

Enzyme Inhibition for Opportunistic Infections

Compounds with related structures have also been explored for their inhibitory effects on enzymes from pathogens causing opportunistic infections, such as Toxoplasma gondii and Mycobacterium avium. This suggests a potential application in treating infections in immunocompromised patients (Gangjee et al., 2007).

Insecticidal Properties

Some compounds, structurally related to N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide, have been synthesized and assessed for their insecticidal activity against agricultural pests, indicating a potential application in pest management (Fadda et al., 2017).

Safety And Hazards

This compound is intended for research use only and is not for human or veterinary use1.


Future Directions

The future directions of this compound could involve further research into its potential as an antitumor agent and enzyme inhibitor1. It could also be evaluated for its antibacterial and antifungal activities1.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

N-benzyl-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-2-26-16-25-21-19(18-11-7-4-8-12-18)14-27(22(21)23(26)29)15-20(28)24-13-17-9-5-3-6-10-17/h3-12,14,16H,2,13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCZXJARPLIVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

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